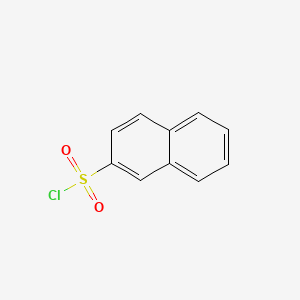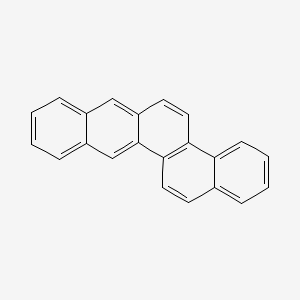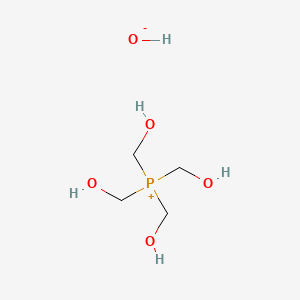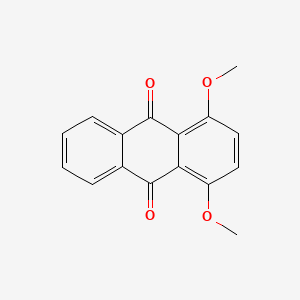
1,4-Dimethoxyanthraquinone
概要
説明
1,4-Dimethoxyanthraquinone is a chemical compound with the linear formula C16H12O4 . It has a molecular weight of 268.272 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,4-Dimethoxyanthraquinone has been reported in the literature. For instance, it has been isolated from the methylene chloride extract of the stem bark of Morinda lucida Benth . The structure elucidation was accomplished by analysis of the 1D and 2D NMR, IR, and mass spectra .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethoxyanthraquinone consists of a linear formula C16H12O4 . The compound has a molecular weight of 268.272 .
Physical And Chemical Properties Analysis
1,4-Dimethoxyanthraquinone is a yellow solid . It has a molecular weight of 268.272 . More specific physical and chemical properties are not available in the sources I found.
科学的研究の応用
Anti-Adipogenic Effects : 2,6-Dimethoxy-1,4-benzoquinone, a related compound, has been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities. It also shows potential in the suppression of adipogenesis, which may have implications for obesity treatment (Son et al., 2018).
Antibacterial Properties : Certain 1,4-benzoquinone derivatives have demonstrated effective antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).
Anticancer Activity : 1,4-naphthoquinone derivatives have shown promising anticancer activity. The presence of certain functional groups, such as a chlorine atom at specific positions, was crucial for their antiproliferative activity (Li et al., 2017).
Application in Lithium Batteries : 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) has been investigated as an active material for rechargeable lithium batteries, showing potential for high-capacity energy storage (Yao et al., 2010).
Skeletal Muscle Mass and Performance Enhancement : 2,6-Dimethoxy-1,4-benzoquinone was found to increase skeletal muscle mass and performance by regulating AKT/mTOR signaling and enhancing mitochondrial function. This suggests its potential use in preventing skeletal muscle atrophy (Yoo et al., 2021).
Antimicrobial Activities Against Food-Borne Bacteria : 2,6-Dimethoxy-1,4-benzoquinone and related analogues have shown antimicrobial activities against several food-borne bacteria, making them potentially useful as food supplemental agents (Park et al., 2014).
作用機序
特性
IUPAC Name |
1,4-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHFKYJAAJPFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295558 | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6119-74-0 | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

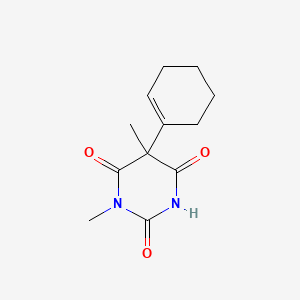
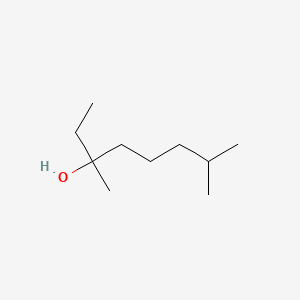

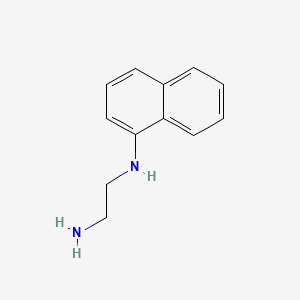
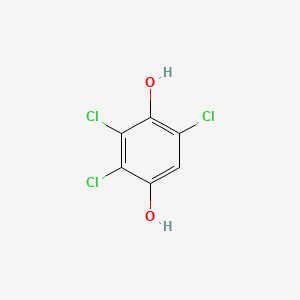
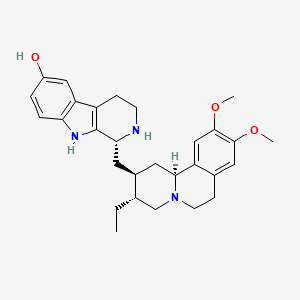
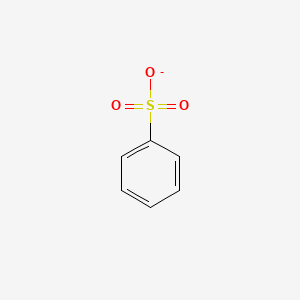
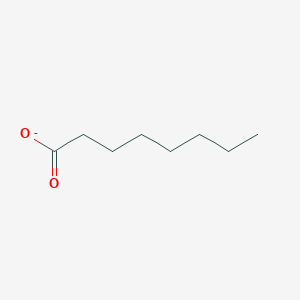
![16-[4-(2,4-Dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1194183.png)
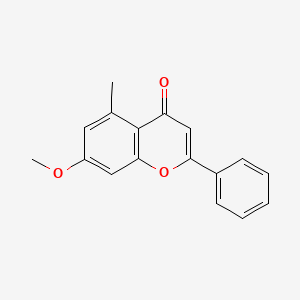
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
